molecular formula C17H19N5O2 B039470 Mivobulin CAS No. 122332-18-7

Mivobulin

Número de catálogo B039470
Número CAS: 122332-18-7
Peso molecular: 325.4 g/mol
Clave InChI: XXBDOTXPQDVHIP-JTQLQIEISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mivobulin, also known as NSC 613862, is a tubulin inhibitor . It binds to tubulin in the region that overlaps the colchicine site and inhibits tubulin polymerization . Mivobulin promotes the formation of abnormal polymers and a GTPase activity in the tubulin dimer .


Synthesis Analysis

The synthesis of Mivobulin involves the condensation of N-(2-amino-4-chloro-3-nitropyridin-6-yl)carbamic acid ethyl ester with (1R,2S)-2-amino-1-phenyl-1-propanol . This process occurs by means of triethylamine in refluxing ethanol .


Molecular Structure Analysis

Mivobulin has a molecular formula of C17H19N5O2 . It contains a total of 45 bonds, including 26 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 (thio-) carbamate (aromatic), 1 imine (aromatic), 1 primary amine (aromatic), and 1 secondary amine .


Chemical Reactions Analysis

Mivobulin binds to tubulin in the region that overlaps the colchicine site, inhibiting tubulin polymerization . This results in the promotion of the formation of abnormal polymers and a GTPase activity in the tubulin dimer .

Aplicaciones Científicas De Investigación

  • Systemic Light-Chain Amyloidosis Treatment : Mivobulin is mentioned as a potential therapeutic target for systemic light-chain amyloidosis (Comenzo et al., 2012).

  • Intestinal Absorption Studies : The MIVO® combined with EpiIntestinalTMTM platform, which could be similar in application to Mivobulin, is used to study the passage of molecules in models of the small intestinal barrier (Marrella et al., 2019).

  • Breast Cancer Research : 99mTc-MIBI, a technetium-based compound, is used to trace specific cellular processes and functions in breast cancer, which could be relevant to Mivobulin’s potential applications in cancer research (Vecchio & Salvatore, 2004).

  • Cancer Cell Line Studies : Mimosine and aphidicolin, chemical compounds used in cell cycle synchronization, result in increases in certain protein levels in human cancer cell lines. This is related to potential research uses of Mivobulin in cell biology (Ji et al., 1997).

  • Immunoglobulin Treatment in Pregnancy : MIVIg treatment, presumably an immunoglobulin, was effective in pregnancies with recurrent spontaneous abortion, indicating potential applications of Mivobulin in immunological or reproductive health contexts (Yamada et al., 1998), (Morikawa et al., 2001).

  • Gene Delivery in Cardiac Applications : Ultrasound-targeted microbubble destruction (UTMD) is a technique used to deliver genes post-myocardial infarction in mice, which may have parallels in the application of Mivobulin in gene therapy or cardiac health (Fujii et al., 2009).

  • Molecular Imprinting Technology : This technology, potentially related to Mivobulin’s applications, is used in affinity separations, medical diagnostics, drug delivery, and catalysis (Algieri et al., 2014).

Safety And Hazards

Mivobulin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, the area should be ventilated, and personnel should be evacuated to safe areas .

Propiedades

IUPAC Name

ethyl N-[(2S)-5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-3-24-17(23)21-13-9-12-15(16(18)20-13)22-14(10(2)19-12)11-7-5-4-6-8-11/h4-10,19H,3H2,1-2H3,(H3,18,20,21,23)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBDOTXPQDVHIP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=C2C(=C1)NC(C(=N2)C3=CC=CC=C3)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC1=NC(=C2C(=C1)N[C@H](C(=N2)C3=CC=CC=C3)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40924135
Record name Ethyl hydrogenato (5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40924135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mivobulin

CAS RN

122332-18-7
Record name Mivobulin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122332187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl hydrogenato (5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40924135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIVOBULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96U5LG549X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mivobulin
Reactant of Route 2
Reactant of Route 2
Mivobulin
Reactant of Route 3
Reactant of Route 3
Mivobulin
Reactant of Route 4
Reactant of Route 4
Mivobulin
Reactant of Route 5
Reactant of Route 5
Mivobulin
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Mivobulin

Citations

For This Compound
25
Citations
J Wright, PT Ho, PH Phillips… - Oncology (Williston Park …, 1997 - europepmc.org
… Referral resource Clinical trials using CI-980 (mivobulin isethionate). - Abstract - Europe PMC … Referral resource Clinical trials using CI-980 (mivobulin isethionate). …
Number of citations: 1 europepmc.org
A Brancale, R Silvestri - Medicinal research reviews, 2007 - Wiley Online Library
… Examples are combretastatin A-4, 2-methoxyestradiol, NSC639829, and mivobulin. The fourth group of compounds interact at the level of the vinca domain, …
Number of citations: 383 onlinelibrary.wiley.com
FS Herrera‐Vázquez, F Matadamas‐Martínez… - …, 2020 - Wiley Online Library
… The binding site of the potent TDA nocodazole (NZ) was recently solved near COL site, occupying the same pocket as mivobulin (MIV).11, 12 Interestingly, the NZ site varies in …
R Kaur, G Kaur, RK Gill, R Soni, J Bariwal - European journal of medicinal …, 2014 - Elsevier
Microtubules are protein biopolymers formed through polymerization of heterodimers of α- and β-tubulins. Disruption of microtubules can induce cell cycle arrest in G 2 -M phase and …
Number of citations: 283 www.sciencedirect.com
D Fanale, G Bronte, F Passiglia, V Calò… - Analytical cellular …, 2015 - hindawi.com
… CI-980 (mivobulin) acts at the colchicine binding site and it appears to have significantly less … Mivobulin was tested in a phase I trial using 24-hour infusion repeated every 3 weeks. MTD …
Number of citations: 117 www.hindawi.com
GM Cragg, DJ Newman - Journal of Natural Products, 2004 - ACS Publications
The seminal discoveries of camptothecin and Taxol by Wall and Wani are discussed in a manner that demonstrates the influence that these two compounds has had on the further …
Number of citations: 299 pubs.acs.org
MS Malik, SA Ahmed, II Althagafi, MA Ansari… - RSC Medicinal …, 2020 - pubs.rsc.org
The triazole ring system has emerged as an exciting prospect in the optimization studies of promising lead molecules in the quest for new drugs for clinical usage. Several marketed …
Number of citations: 55 pubs.rsc.org
L Aramburu, P Puebla, E Caballero… - Current medicinal …, 2016 - ingentaconnect.com
… The X-ray crystal structure of tubulin is complex with mivobulin and its enantiomer [43], provided an explanation for the observed structure – activity relationships. The dihydropyrazine …
Number of citations: 43 www.ingentaconnect.com
J Fournier-Dit-Chabert, S Ducki - researchgate.net
… CI-980 (NSC613862, NSC370147, mivobulin isethionate™) was identified as a mitotic inhibitor while preparing antifolate analogues [32, 33]. T138067 (Batabulin sodium™) is a …
Number of citations: 0 www.researchgate.net
A Graul, AM Martell, J Castaner - Drugs of the future, 1997 - Prous Science
Number of citations: 0

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.